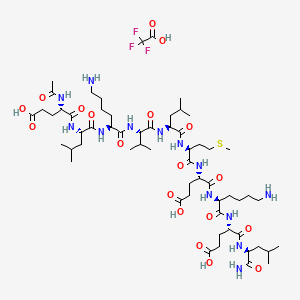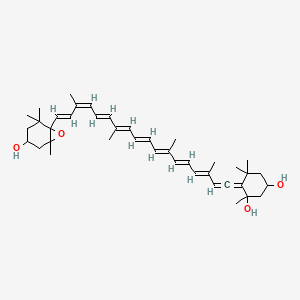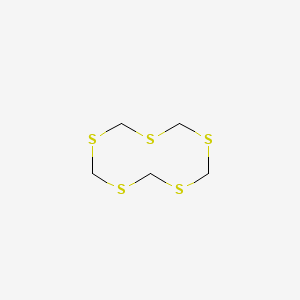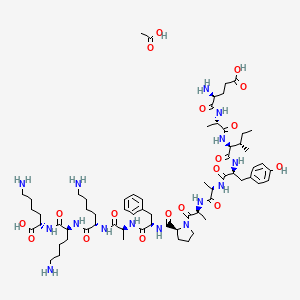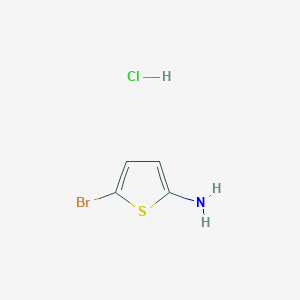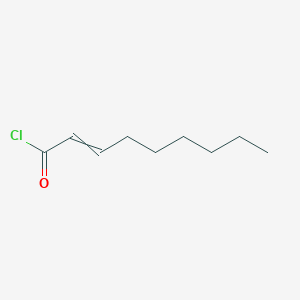
Non-2-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Non-2-enoyl chloride, also known as (E)-non-2-enoyl chloride, is an organic compound belonging to the class of acid chlorides. It is characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group, making it an α,β-unsaturated carbonyl compound. This compound is typically used in organic synthesis due to its reactivity and ability to introduce the non-2-enoyl group into other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Non-2-enoyl chloride can be synthesized through the reaction of non-2-enoic acid with thionyl chloride or oxalyl chloride. The reaction typically proceeds as follows: [ \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOOH} + \text{SOCl}_2 \rightarrow \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOCl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow method, which allows for the efficient and safe handling of reactive chlorinating agents. This method ensures high yields and purity of the final product.
Types of Reactions:
-
Hydrolysis: this compound reacts readily with water to form non-2-enoic acid. [ \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOCl} + \text{H}_2\text{O} \rightarrow \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOOH} + \text{HCl} ]
-
Alcoholysis and Aminolysis: It reacts with alcohols and amines to form esters and amides, respectively. [ \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOCl} + \text{R-OH} \rightarrow \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOOR} + \text{HCl} ] [ \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOCl} + \text{R-NH}_2 \rightarrow \text{CH}_3(\text{CH}_2)_6\text{CH=CHCONHR} + \text{HCl} ]
Common Reagents and Conditions:
Hydrolysis: Water, typically under mild conditions.
Alcoholysis: Alcohols, often in the presence of a base to neutralize the hydrochloric acid formed.
Aminolysis: Amines, also often in the presence of a base.
Major Products:
Hydrolysis: Non-2-enoic acid.
Alcoholysis: Non-2-enoyl esters.
Aminolysis: Non-2-enoyl amides.
Wissenschaftliche Forschungsanwendungen
Non-2-enoyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is used to introduce the non-2-enoyl group into various organic molecules, facilitating the synthesis of complex compounds.
Biology and Medicine: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: this compound is used in the production of polymers and other materials, where it acts as a building block for more complex structures.
Wirkmechanismus
The reactivity of non-2-enoyl chloride is primarily due to the presence of the carbonyl group conjugated with the double bond. This conjugation makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack. The mechanism typically involves the nucleophile attacking the carbonyl carbon, followed by the elimination of the chloride ion.
Vergleich Mit ähnlichen Verbindungen
Acryloyl Chloride:
Methacryloyl Chloride:
Non-2-enoyl chloride’s longer carbon chain makes it more hydrophobic and can influence its reactivity and applications in different contexts.
Eigenschaften
CAS-Nummer |
764-86-3 |
|---|---|
Molekularformel |
C9H15ClO |
Molekulargewicht |
174.67 g/mol |
IUPAC-Name |
non-2-enoyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
XWYRENPAWWXFNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


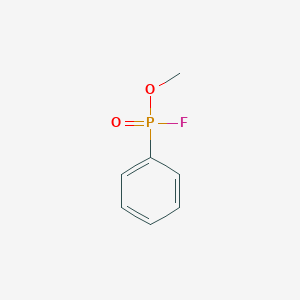

![4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14755619.png)
![1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)-](/img/structure/B14755632.png)
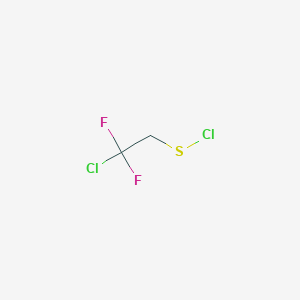
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)
